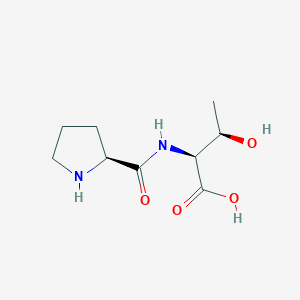

Prolyl-Threonine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H16N2O4 |

|---|---|

Molekulargewicht |

216.23 g/mol |

IUPAC-Name |

(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid |

InChI |

InChI=1S/C9H16N2O4/c1-5(12)7(9(14)15)11-8(13)6-3-2-4-10-6/h5-7,10,12H,2-4H2,1H3,(H,11,13)(H,14,15)/t5-,6+,7+/m1/s1 |

InChI-Schlüssel |

GVUVRRPYYDHHGK-VQVTYTSYSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1)O |

Kanonische SMILES |

CC(C(C(=O)O)NC(=O)C1CCCN1)O |

Herkunft des Produkts |

United States |

Chemical Synthesis and Derivatization Strategies for Prolyl Threonine and Its Analogues

Solid-Phase Peptide Synthesis Methodologies for Prolyl-Threonine Incorporation

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. rsc.org The incorporation of the Prolyl-Threonine sequence via SPPS presents unique challenges, primarily related to the potential for aggregation and difficult coupling reactions.

Another approach to facilitate SPPS is "proline editing," a method that allows for the synthesis of peptides with stereospecifically modified proline residues. nih.gov This technique starts with the incorporation of Fmoc-Hydroxyproline (Hyp), which is then modified on the solid phase after the completion of the peptide chain assembly. nih.govudel.edu This allows for the introduction of various functionalities onto the proline ring.

Table 1: Comparison of SPPS Strategies for Prolyl-Threonine Incorporation

| Strategy | Description | Advantages | Disadvantages |

| Standard SPPS | Stepwise addition of Fmoc-protected proline and threonine. | Straightforward for short sequences. | Prone to aggregation and incomplete coupling for longer or difficult sequences. |

| Pseudoproline Dipeptides | Utilizes pre-formed dipeptides with a temporary oxazolidine (B1195125) ring on the threonine residue. chempep.compeptide.com | Effectively disrupts aggregation, improves solubility, and increases yield. peptide.comsigmaaldrich.com | Requires the synthesis of specific dipeptide building blocks. |

| Proline Editing | Incorporation of hydroxyproline (B1673980) followed by on-resin modification. nih.gov | Allows for the introduction of diverse functionalities on the proline residue. nih.gov | Requires additional on-resin reaction steps. |

Solution-Phase Synthetic Routes to Prolyl-Threonine and its Isomers

While SPPS is dominant, solution-phase peptide synthesis remains a valuable tool, particularly for the large-scale production of peptides and for the synthesis of complex or modified peptides. ekb.eg The synthesis of Prolyl-Threonine in solution involves the coupling of protected proline and threonine derivatives.

The principal reaction is the formation of a peptide bond through the acylation of the amino group of one amino acid by the carboxyl group of another. ekb.eg This requires the use of protecting groups for the amino and carboxyl termini, as well as for the hydroxyl group of threonine, to prevent unwanted side reactions. ekb.eg Common protecting groups for the threonine hydroxyl group include benzyl (B1604629) (Bzl) and t-butyl (tBu) ethers. ekb.eg

Coupling reagents are essential to activate the carboxylic acid for amide bond formation. A variety of such reagents are available, each with its own advantages and disadvantages in terms of reactivity and potential for racemization.

Stereoselective Synthesis of Prolyl-Threonine Diastereomers and Enantiomers

The stereochemistry of both proline and threonine is crucial for the biological activity of peptides containing the Pro-Thr motif. Threonine has two chiral centers, leading to four possible stereoisomers (L-threonine, D-threonine, L-allothreonine, and D-allothreonine). The stereoselective synthesis of Prolyl-Threonine diastereomers and enantiomers is therefore of significant interest.

One approach involves the use of chiral catalysts to control the stereochemical outcome of the reaction. For example, the stereoselective synthesis of substituted prolyl peptides has been achieved using a combination of biocatalytic desymmetrization and multicomponent reactions. nih.gov Asymmetric synthesis methods, starting from chiral precursors, are also widely employed. For instance, the alkylation of aromatic compounds with threonine trifluoromethanesulfonates has been shown to proceed with high stereoselectivity. d-nb.info

The development of synthetic routes that provide access to all possible stereoisomers of a given peptide is a key area of research, as it allows for a thorough investigation of structure-activity relationships.

Chemical Modification and Functionalization of Prolyl-Threonine

The chemical modification of the Prolyl-Threonine motif is a powerful tool for probing its biological function and for developing new therapeutic agents and research probes.

Phosphorylation of Threonine Residues within Prolyl-Threonine Motifs

The phosphorylation of threonine residues immediately preceding a proline is a critical regulatory event in many cellular processes. oup.comacs.org This "proline-directed phosphorylation" is carried out by specific kinases and can modulate protein conformation and function. oup.comacs.org The synthesis of phosphopeptides containing the pThr-Pro motif is essential for studying these processes.

Phosphorylated threonine can be incorporated into peptides during SPPS using pre-phosphorylated Fmoc-amino acid building blocks. bachem.com The phosphorylation of a Thr-Pro bond has been shown to slow the rate of cis-to-trans isomerization. acs.orgaip.org This effect is dependent on the charge state of the phosphothreonine. acs.org The peptidyl-prolyl isomerase Pin1 specifically recognizes and catalyzes the isomerization of phosphorylated Ser/Thr-Pro motifs, playing a key role in cell cycle regulation. acs.orgnih.govembopress.org

Halogenation and Other Substitutions on Constituent Amino Acids

The introduction of halogen atoms into amino acids can significantly alter the properties of peptides, including their bioactivity and metabolic stability. mdpi.com The halogenation of threonine can be achieved enzymatically. For example, the non-heme Fe(II)/α-ketoglutarate-dependent halogenase SyrB2 catalyzes the chlorination of threonine during the biosynthesis of syringomycin (B1172496) E. acs.orgplos.orgnih.gov This enzyme can also catalyze the dichlorination and bromination of a threonyl-S-carrier protein. researchgate.net

Synthetic methods for the preparation of halogenated amino acids, such as 4-fluorothreonine, have also been developed. mdpi.com Substitutions on the proline ring can also be used to modulate peptide conformation and function. acs.org For example, replacing threonine-241 with proline in human carbonyl reductase eliminates its autocatalytic modification. nih.gov

Incorporation into Peptide Ligands for Research Probes

The Prolyl-Threonine motif is found in regions of proteins that are important for protein-protein interactions. unimi.it For instance, the hinge region of antibodies is rich in proline and threonine. unimi.it Synthetic peptides containing the Pro-Thr sequence can be used as ligands to study these interactions. mdpi.com

The incorporation of Prolyl-Threonine into peptide ligands can be used to develop research probes to investigate signaling pathways and enzyme mechanisms. For example, peptides containing the pThr-Pro motif are used to study the activity of Pin1 and other proline-directed kinases and phosphatases. embopress.org The ability to synthesize a diverse range of modified Prolyl-Threonine analogues through techniques like proline editing provides a powerful toolkit for creating tailored research probes. nih.gov

Chemoenzymatic Approaches for Prolyl-Threonine Synthesis

Chemoenzymatic synthesis represents a powerful and increasingly utilized strategy for the formation of peptide bonds, combining the selectivity of enzymes with the versatility of chemical methods. This approach offers significant advantages over purely chemical synthesis, including milder reaction conditions, high stereospecificity which minimizes racemization, and a reduced need for complex protecting group strategies. dcu.iepsu.edu The synthesis of the dipeptide Prolyl-Threonine (Pro-Thr) can be effectively achieved through several chemoenzymatic routes, primarily categorized as either kinetically controlled or thermodynamically controlled processes. researchgate.netthieme-connect.de

Kinetically Controlled Synthesis

In kinetically controlled synthesis, the enzyme catalyzes the transfer of an acyl group from an activated acyl donor to the amino group of a nucleophile. psu.eduthieme-connect.de This method typically employs serine or cysteine proteases that form a covalent acyl-enzyme intermediate. psu.edu For the synthesis of Pro-Thr, this would involve an activated proline derivative as the acyl donor and threonine as the nucleophile.

Several enzymes have demonstrated utility in kinetically controlled peptide synthesis involving proline. One such class of enzymes is the Xaa-Pro-dipeptidyl-aminopeptidases. For instance, the Xaa-Pro-dipeptidyl-aminopeptidase from Lactococcus lactis (PepX) has been successfully used as a catalyst for forming peptide bonds with proline. nih.gov This enzyme exhibits both amidase and esterase activity, allowing for the use of amide and ester derivatives of proline as acyl donors. nih.gov The broad specificity of PepX for the nucleophile means that threonine, or its derivatives, could be readily accepted. nih.gov Optimal reaction conditions for such a synthesis would typically involve a slightly alkaline pH (around 8.5), a high concentration of the threonine nucleophile relative to the proline acyl donor, and a moderate ionic strength to maximize the yield. nih.gov

Another potential enzymatic catalyst is papain, a cysteine protease that is commercially available and has been used for the synthesis of various dipeptide precursors. nih.gov For example, the synthesis of Z-Ala-Gln has been achieved with papain using Z-Ala-OMe as the acyl donor and glutamine as the nucleophile, with yields around 35.5% under optimized conditions (pH 9.5, 35°C). nih.gov A similar strategy could be adapted for Pro-Thr synthesis, likely using an N-protected Proline-methyl or -ethyl ester as the acyl donor.

The key to a successful kinetically controlled synthesis is the partitioning of the acyl-enzyme intermediate between aminolysis (reaction with the threonine nucleophile) and hydrolysis (reaction with water). thieme-connect.de To favor synthesis, reactions are often conducted in the presence of organic cosolvents to reduce water activity or by ensuring a high concentration of the nucleophile. researchgate.netthieme-connect.de

Thermodynamically Controlled Synthesis

Thermodynamically controlled synthesis involves the direct reversal of the hydrolytic action of a protease, where the enzyme catalyzes the condensation of a carboxyl group and an amino group to form a peptide bond. researchgate.net This approach is governed by the equilibrium of the reaction, and strategies are employed to shift the equilibrium towards peptide formation. researchgate.net

For the synthesis of Pro-Thr, this would involve reacting N-protected proline with a C-terminally protected or unprotected threonine in the presence of a suitable protease. Thermolysin is a widely used metalloprotease for this purpose due to its broad substrate specificity for the carboxylic acid component. researchgate.netscispace.com The reaction equilibrium can be shifted towards synthesis by several means, including the precipitation of the product if it is insoluble, or by conducting the reaction in a biphasic system or in a medium with low water content. researchgate.netthieme-connect.de

Proline-specific endopeptidases, such as the one isolated from Flavobacterium meningosepticum, can also catalyze thermodynamically controlled condensation of short peptides. nih.gov This enzyme shows a clear preference for proline at the S1 position of the substrate-binding site. nih.gov

Specialized Enzymatic Systems

Carboxypeptidase Y (CPY), a serine carboxypeptidase from baker's yeast, offers another versatile chemoenzymatic route through transpeptidation reactions. scispace.comnih.gov CPY can catalyze the exchange of a C-terminal amino acid in a peptide with a new amino acid nucleophile. scispace.com For instance, it has been used to replace the C-terminal alanine (B10760859) of porcine insulin (B600854) with a threonine residue to produce human insulin. scispace.com In this process, threonine amide was used as the nucleophile. scispace.com A similar strategy could be envisioned for the synthesis of Pro-Thr, where a precursor peptide or an N-protected proline derivative is reacted with threonine or a threonine derivative. One of the advantages of using CPY is its ability to function under neutral pH conditions. google.com However, proline itself can be a challenging nucleophile for CPY-catalyzed aminolysis. nih.gov

The following table summarizes potential chemoenzymatic strategies for the synthesis of Prolyl-Threonine:

| Synthesis Strategy | Acyl Donor (Proline Component) | Nucleophile (Threonine Component) | Potential Enzyme Catalyst | Key Considerations |

| Kinetically Controlled | N-protected Pro-ester (e.g., Z-Pro-OMe) | Threonine or Threonine amide | Xaa-Pro-dipeptidyl-aminopeptidase (PepX) | Alkaline pH, high nucleophile concentration |

| Kinetically Controlled | N-protected Pro-ester (e.g., Z-Pro-OMe) | Threonine | Papain | Optimization of pH and temperature |

| Thermodynamically Controlled | N-protected Proline | Threonine or Threonine ester | Thermolysin | Low water activity, product precipitation |

| Thermodynamically Controlled | N-protected Proline | Threonine | Proline-specific endopeptidase | Enzyme's preference for Pro at S1 site |

| Transpeptidation | N-protected Proline derivative | Threonine or Threonine amide | Carboxypeptidase Y (CPY) | Neutral pH, potential for side reactions |

Structural and Conformational Dynamics of Prolyl Threonine Motifs in Biological Systems

Prolyl-Threonine Motif Influence on Polypeptide Backbone Conformation

The rigid ring structure of proline restricts the backbone dihedral angle φ to a narrow range, typically around -60° to -75°. This inherent constraint makes proline a potent director of polypeptide chain folding, often inducing sharp turns or specific helical structures.

β-turns are compact, four-residue structures that reverse the direction of the polypeptide chain. They are abundant in globular proteins and are crucial for creating a folded architecture. nih.govpnas.orgyoutube.com Proline is frequently found in β-turns, particularly at the i+1 position of type I and type II turns, due to its restricted φ angle which is compatible with the required turn geometry. nih.govnih.gov The presence of a Pro-Thr motif can therefore stabilize β-turn conformations. biorxiv.org Glycine (B1666218) is another amino acid commonly found in β-turns due to its conformational flexibility. pnas.orgyoutube.comnih.gov

Polypeptides containing repeating proline residues can adopt unique helical structures known as polyproline helices. nih.gov There are two main types:

Polyproline I (PPI) Helix: A right-handed helix characterized by all cis peptide bonds. nih.govwikipedia.orgbionity.com This conformation is less common in proteins as the cis isomer is generally higher in energy than the trans. bionity.com

Polyproline II (PPII) Helix: A left-handed helix with all peptide bonds in the trans conformation. nih.govwikipedia.orgbionity.com The PPII conformation is not limited to pure polyproline sequences and is a common secondary structure element in many proteins, often found on the protein surface where it can engage in interactions with other molecules. nih.govwikipedia.orgplos.org PPII helices are important for protein-protein interactions and are recognized by specific domains such as SH3 domains. wikipedia.org

The presence of threonine within a proline-rich sequence can influence the stability of the PPII helix. While proline has the highest propensity to form PPII helices, other amino acids, including threonine, can be accommodated within this structure. acs.org Phosphorylation of threonine residues in proline-rich regions can induce a conformational switch to a PPII structure. acs.orgacs.org

Table 3: Characteristics of Polyproline Helices

| Feature | Polyproline I (PPI) Helix | Polyproline II (PPII) Helix |

|---|---|---|

| Handedness | Right-handed nih.govbionity.com | Left-handed nih.govwikipedia.orgbionity.com |

| Peptide Bond Isomer | All cis nih.govwikipedia.orgbionity.com | All trans nih.govwikipedia.orgbionity.com |

| Typical Dihedral Angles (φ, ψ) | Approximately (-75°, 160°) nih.govbionity.com | Approximately (-75°, 150°) wikipedia.orgbionity.com |

| Biological Prevalence | Rare in proteins bionity.com | Common in proteins, involved in signaling and protein-protein interactions. nih.govwikipedia.org |

Advanced Spectroscopic Techniques for Structural Elucidation

Several advanced spectroscopic techniques are employed to investigate the structural and conformational dynamics of Pro-Thr motifs:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein structure and dynamics in solution. Because the cis-trans isomerization of the peptidyl-prolyl bond is slow on the NMR timescale, distinct sets of resonance signals can often be observed for the two isomers, allowing for their quantification and characterization. nih.gov 13C NMR, in particular, has been used to study the cis and trans conformers of proline-containing peptides. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the secondary structure of proteins. The characteristic spectra of α-helices, β-sheets, and random coils are well-established. The PPII helix also has a distinct CD spectrum, which can be used to identify and quantify this conformation in peptides and proteins containing Pro-Thr motifs. nih.gov

X-ray Crystallography: This technique provides high-resolution, static three-dimensional structures of proteins in their crystalline state. It can definitively determine the cis or trans conformation of a specific peptidyl-prolyl bond and reveal the precise geometry of Pro-Thr motifs within β-turns and other structural elements.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the solution-state conformation and dynamics of peptides containing the Pro-Thr motif. A key feature of the prolyl residue is the cis-trans isomerization of the peptide bond preceding it (the X-Pro bond, where X is any amino acid). Unlike most other peptide bonds, which strongly favor the trans conformation, the steric hindrance between the proline side chain and the preceding residue is comparable for both cis and trans isomers. This results in a significant population of the cis conformer. researchgate.netnih.gov

The interconversion between the cis and trans isomers is slow on the NMR timescale, leading to the appearance of distinct sets of resonance signals for each conformer in the NMR spectrum. researchgate.netnih.govimrpress.com The relative intensities of these signals can be used to determine the equilibrium constant (Keq = [trans]/[cis]) for the isomerization process.

13C NMR is particularly sensitive to the conformation of the proline ring. The chemical shifts of the β-carbon (Cβ) and γ-carbon (Cγ) of proline are indicative of the cis or trans configuration of the peptide bond. Generally, the Cβ signal is shifted downfield in the cis isomer compared to the trans isomer, while the Cγ signal is shifted upfield.

Table 1: Representative 13C Chemical Shifts (ppm) for Proline Carbons in Peptides, Indicating cis-trans Isomerism.

| Proline Carbon | Typical Chemical Shift (trans) | Typical Chemical Shift (cis) |

|---|---|---|

| Cα | ~63 | ~63 |

| Cβ | ~32 | ~34 |

| Cγ | ~28 | ~26 |

| Cδ | ~50 | ~50 |

| C' (carbonyl) | ~176 | ~176 |

Note: These are approximate values and can vary depending on the neighboring residues and solvent conditions.

Circular Dichroism (CD) Spectroscopy in Conformational Studies

Circular Dichroism (CD) spectroscopy is a valuable tool for examining the secondary structure of peptides and proteins in solution by measuring the differential absorption of left- and right-circularly polarized light. creative-proteomics.com Peptides containing proline, including the Pro-Thr motif, often adopt a polyproline II (PPII) helical conformation. nih.govfao.org The PPII helix is a left-handed helix with approximately three residues per turn and is characterized by a distinct CD spectrum. wikipedia.orgbiorxiv.org

The characteristic CD spectrum of a PPII helix features a strong negative band between 190 and 205 nm and a weak positive band around 220-228 nm. nih.govnih.govresearchgate.net The presence of these spectral features in a peptide containing a Pro-Thr motif would suggest a propensity to adopt a PPII-like structure.

Table 2: Characteristic CD Spectral Features of Polyproline II (PPII) Helices.

| Spectral Feature | Wavelength Range (nm) | Nature of Band |

|---|---|---|

| π → π* transition | 190 - 205 | Strong Negative |

X-ray Crystallography of Prolyl-Threonine Containing Peptides or Proteins

Table 3: Typical Crystallographic Parameters for a Peptide Backbone.

| Parameter | Typical Value |

|---|---|

| C-N bond length (peptide bond) | ~1.33 Å |

| N-Cα bond length | ~1.45 Å |

| Cα-C' bond length | ~1.52 Å |

| ω (omega) angle (trans) | ~180° |

| ω (omega) angle (cis) | ~0° |

| φ (phi) angle (proline) | -60° to -75° |

Note: These values are averages and can vary within a crystal structure.

Analysis of Pro-Thr motifs within the Protein Data Bank (PDB) would reveal the statistical distribution of their backbone dihedral angles (φ, ψ) and the prevalence of cis versus trans prolyl bonds in the solid state.

Computational Chemistry and Molecular Dynamics Simulations of Prolyl-Threonine Conformations

Computational chemistry and molecular dynamics (MD) simulations offer a powerful approach to investigate the conformational landscape and dynamics of the Pro-Thr motif, complementing experimental techniques. researchgate.netbohrium.com These methods allow for the exploration of the potential energy surface of the dipeptide, identifying low-energy conformers and the transition pathways between them. researchgate.netbiorxiv.orgfrontiersin.org

MD simulations of a dipeptide like Pro-Thr in an explicit solvent, such as water, can provide insights into its dynamic behavior, including the flexibility of the backbone and side chains, and the formation and breaking of intramolecular and intermolecular hydrogen bonds. acs.orgnih.govresearchgate.net The simulations can also be used to calculate the free energy landscape of the molecule as a function of key dihedral angles, revealing the relative populations of different conformational states.

For the Pro-Thr dipeptide, key parameters to investigate in a simulation would include:

The Ramachandran plot (φ, ψ distribution) for the threonine residue.

The puckering dynamics of the proline ring.

The equilibrium between the cis and trans conformations of the prolyl peptide bond.

The rotational preferences of the threonine side chain (χ1 angle).

The results of such simulations can be used to interpret experimental data from NMR and CD spectroscopy. For example, simulated ensembles of structures can be used to back-calculate theoretical NMR chemical shifts or CD spectra, which can then be compared to experimental results for validation. rsc.org

Table 4: Key Torsion Angles in Prolyl-Threonine for Computational Analysis.

| Torsion Angle | Atoms Defining the Angle | Description |

|---|---|---|

| φ (phi) | C'(Pro)-N(Thr)-Cα(Thr)-C'(Thr) | Backbone dihedral angle of Threonine |

| ψ (psi) | N(Thr)-Cα(Thr)-C'(Thr)-N(following residue) | Backbone dihedral angle of Threonine |

| ω (omega) | Cα(Pro)-C'(Pro)-N(Thr)-Cα(Thr) | Peptide bond dihedral angle |

By simulating the Pro-Thr dipeptide, one could generate a conformational energy landscape, which would visualize the energetically favorable regions of conformational space and provide a deeper understanding of the intrinsic structural preferences of this important dipeptide motif.

Enzymatic Regulation and Biological Signaling Mechanisms Involving Prolyl Threonine Motifs

Peptidyl-Prolyl Isomerases (PPIases) and Their Specificity for Phosphorylated Prolyl-Threonine Motifs

Peptidyl-prolyl isomerases (PPIases) are a class of enzymes that catalyze the cis-trans isomerization of the peptide bond preceding a proline residue. nih.gov This isomerization can have profound effects on the structure and function of a protein. A particular subset of these enzymes exhibits specificity for proline residues that are adjacent to a phosphorylated serine or threonine.

Pin1 (NIMA-Interacting 1) as a Key Regulator

The peptidyl-prolyl cis/trans isomerase Pin1 is a unique and essential enzyme that specifically recognizes and isomerizes phosphorylated Serine/Threonine-Proline (pSer/Thr-Pro) motifs. cambridge.orgfrontiersin.orgwikipedia.org First identified for its interaction with the NIMA (Never In Mitosis gene-A) kinase, Pin1 plays a pivotal role as a post-phosphorylation control mechanism, regulating the function of a subset of proteins. frontiersin.orgwikipedia.orgnih.gov Its deregulation has been implicated in various human diseases, including cancer and Alzheimer's disease. cambridge.orgwikipedia.org

Pin1's function is crucial for numerous cellular processes, including cell cycle progression, transcription, and intracellular signaling. frontiersin.org It achieves this by inducing conformational changes in its target proteins, which can affect their activity, stability, protein-protein interactions, and subcellular localization. frontiersin.orgashpublications.org For instance, Pin1 can regulate the stability of proteins like p53 and cyclin D1, and influence the dephosphorylation of proteins such as Cdc25 and Tau. frontiersin.orgwikipedia.org

The activity of Pin1 itself is regulated by various post-translational modifications, including phosphorylation, ubiquitination, SUMOylation, and oxidation, which can modulate its enzymatic activity, binding ability, and localization. frontiersin.orgnih.gov

Mechanism of Pin1-Catalyzed Prolyl Isomerization

The specificity of Pin1 for phosphorylated Ser/Thr-Pro motifs is conferred by its two-domain structure. cambridge.orgresearchgate.net It consists of an N-terminal WW domain and a C-terminal peptidyl-prolyl isomerase (PPIase) domain. frontiersin.orgcore.ac.uk

The WW domain acts as a phosphoserine/threonine-binding module, specifically recognizing and binding to the pSer/Thr-Pro motif in substrate proteins. nih.govfrontiersin.orgresearchgate.net This interaction is crucial for targeting the catalytic PPIase domain to its substrate. nih.govfrontiersin.org The two conserved tryptophan residues within the WW domain are essential for this binding. frontiersin.org

The PPIase domain then catalyzes the cis-trans isomerization of the peptidyl-prolyl bond. frontiersin.orgresearchgate.net The peptide bond preceding a proline residue can exist in two distinct conformations: cis and trans. The interconversion between these two states is intrinsically slow but is significantly accelerated by Pin1, by more than 1000-fold. nih.govfrontiersin.org This catalytic activity effectively acts as a molecular switch, altering the conformation of the substrate protein and thereby regulating its function. frontiersin.orguniprot.org This "double-check" mechanism, requiring both the WW domain binding and the PPIase domain catalysis, ensures the high specificity and efficiency of Pin1's action. cambridge.orgfrontiersin.org

Recent studies suggest a "tethering" mechanism where Pin1 can bind to a canonical pSer/Thr-Pro motif via its WW domain, allowing the PPIase domain to catalyze isomerization at a non-canonical site elsewhere in the protein. researchgate.netpnas.org Furthermore, Pin1-catalyzed isomerization has been shown to be a prerequisite for the dephosphorylation of certain substrates by phosphatases like PP2A, which specifically recognize the trans conformation of the pSer/Thr-Pro motif. nih.govplos.org

Table 1: Key Features of Pin1 and its Mechanism

| Feature | Description | References |

|---|---|---|

| Enzyme Class | Peptidyl-Prolyl Isomerase (PPIase) | frontiersin.orgwikipedia.org |

| Specificity | Phosphorylated Serine/Threonine-Proline (pSer/Thr-Pro) motifs | cambridge.orgfrontiersin.orgwikipedia.org |

| Domains | N-terminal WW domain and C-terminal PPIase domain | frontiersin.orgresearchgate.netcore.ac.uk |

| WW Domain Function | Binds to pSer/Thr-Pro motifs | nih.govfrontiersin.orgresearchgate.net |

| PPIase Domain Function | Catalyzes cis-trans isomerization of the prolyl bond | frontiersin.orgresearchgate.net |

| Mechanism | Accelerates the slow cis-trans interconversion of the peptidyl-prolyl bond, acting as a molecular switch. | nih.govfrontiersin.orgfrontiersin.org |

| Regulation | Post-translational modifications (phosphorylation, ubiquitination, etc.) | frontiersin.orgnih.gov |

| Cellular Roles | Cell cycle control, transcription, signal transduction, protein stability and localization. | frontiersin.orgashpublications.org |

Other PPIases Interacting with Prolyl-Threonine Motifs (e.g., FKBP12)

While Pin1 is a prominent regulator of phosphorylated prolyl-threonine motifs, other PPIases, such as FK506-binding protein 12 (FKBP12), also play significant roles. nih.gov FKBP12 is a widely expressed 12 kDa cytosolic protein with PPIase activity that catalyzes the cis-trans isomerization of peptidyl-prolyl bonds. nih.govkyoto-u.ac.jp

FKBP12 is known to interact with and regulate the function of various proteins. For instance, it has been shown to be involved in the regulation of threonine metabolism by interacting with aspartokinase and threonine deaminase. kyoto-u.ac.jpnih.gov In the context of neurodegenerative diseases, FKBP12 can interact with the microtubule-associated protein tau, which contains several Xaa-Pro motifs. oup.com The PPIase activity of FKBP12 is thought to be crucial in preventing the aggregation of the tau protein. oup.com

The immunosuppressive drugs FK506 (tacrolimus) and rapamycin (B549165) bind to FKBP12 and inhibit its PPIase activity. nih.gov The resulting drug-FKBP12 complex then interacts with other cellular targets, such as calcineurin or mTOR, to exert its effects. nih.govpnas.org This highlights the importance of the PPIase activity of FKBP12 in cellular signaling.

Kinase-Mediated Phosphorylation of Serine/Threonine-Proline Motifs

The phosphorylation of serine or threonine residues preceding a proline is a key regulatory event in many cellular processes and is carried out by a specific group of enzymes known as proline-directed kinases. oup.comchemdiv.com This phosphorylation event creates the recognition sites for proteins like Pin1 and can also directly influence protein conformation and function. oup.com

Proline-Directed Kinases (e.g., CDKs, MAPKs, GSK, JNK)

Several families of protein kinases are responsible for phosphorylating Ser/Thr-Pro motifs. These are collectively referred to as proline-directed kinases. oup.comchemdiv.com Prominent members of this group include:

Cyclin-Dependent Kinases (CDKs): These kinases are central regulators of the cell cycle. oup.comchemdiv.compnas.org

Mitogen-Activated Protein Kinases (MAPKs): This family, including ERK, is involved in signal transduction pathways that respond to extracellular stimuli. oup.comchemdiv.compnas.orgnih.gov

Glycogen Synthase Kinase-3 (GSK-3): This kinase is involved in a wide range of cellular processes, including metabolism and development. oup.comchemdiv.compnas.org

Jun N-terminal Kinase (JNK): A member of the MAPK family, JNK is typically activated in response to cellular stress. oup.comchemdiv.com

The phosphorylation of Ser/Thr-Pro motifs by these kinases is a critical step in many signaling cascades. oup.comchemdiv.com For example, MAPKs can phosphorylate the tau protein on Ser-Pro and Thr-Pro motifs, a process that is implicated in Alzheimer's disease. nih.govmdpi.com Similarly, GSK-3β phosphorylates tau at several sites within Ser/Thr-Pro motifs. pnas.org

Sequence Specificity and Recognition Motifs for Kinase Binding

The substrate specificity of proline-directed kinases is largely determined by the amino acid sequence immediately surrounding the phosphorylation site, known as the consensus sequence. tau.ac.il While the presence of a proline at the +1 position (immediately C-terminal to the serine or threonine) is a defining feature, other residues in the vicinity also play a significant role in recognition and binding. tau.ac.iltandfonline.com

For instance, CDKs often prefer a basic residue (lysine or arginine) at the +3 position, with a consensus motif of (S/T)PXK/R. cellsignal.commolbiolcell.org In contrast, MAPKs typically recognize a proline at the -2 position, with a consensus sequence of PX(S/T)P. cellsignal.comnih.gov

Some kinases have more complex recognition requirements. GSK-3, for example, often prefers substrates that have been "primed" by a prior phosphorylation event at a serine or threonine residue located four amino acids C-terminal to the GSK-3 phosphorylation site. biologists.comnih.gov However, it can also phosphorylate unprimed Ser/Thr-Pro motifs. biologists.com

Recent research has also identified that some kinases, like CDKs, can phosphorylate "nonconventional" sites that lack the +1 proline, often relying on distant docking interactions to achieve specificity. molbiolcell.org The local environment, such as the presence of hydrophobic residues flanking the Thr-Pro motif, can also influence the efficiency of phosphorylation by certain mitotic kinases. nih.gov

Table 2: Proline-Directed Kinases and their Recognition Motifs

| Kinase Family | Examples | Typical Recognition Motif | References |

|---|---|---|---|

| Cyclin-Dependent Kinases | CDKs | (S/T)PXK/R | cellsignal.commolbiolcell.org |

| Mitogen-Activated Protein Kinases | MAPKs (ERK) | PX(S/T)P | cellsignal.comnih.gov |

| Glycogen Synthase Kinase-3 | GSK-3 | S/T-X-X-X-S/T(p) (primed) or S/T-P (unprimed) | biologists.comnih.gov |

| Jun N-terminal Kinase | JNK | oup.comchemdiv.com |

Phosphatase-Mediated Dephosphorylation of Prolyl-Threonine Motifs

Reversible phosphorylation of serine/threonine residues preceding a proline (pSer/Thr-Pro) is a critical signaling mechanism controlling a multitude of cellular processes. The dephosphorylation of these motifs is primarily carried out by specific protein phosphatases, with Protein Phosphatase 2A (PP2A) being a major enzyme involved in this process.

The conformation of the pSer/Thr-Pro motif, which can exist in either cis or trans states, plays a significant role in its dephosphorylation. The peptidyl-prolyl isomerase Pin1 specifically catalyzes the isomerization between these two conformations. Research has shown that PP2A is conformation-specific and preferentially dephosphorylates the trans isomer of pSer/Thr-Pro motifs. nih.gov By catalyzing the conversion of the cis to the trans form, Pin1 facilitates the dephosphorylation of substrates by PP2A. nih.govulg.be This regulatory mechanism has been demonstrated for proteins such as the cell cycle regulator Cdc25C and the microtubule-associated protein Tau. nih.govresearchgate.net

While the Pin1-PP2A model is a key regulatory axis, some evidence suggests that certain PP2A holoenzymes, like those containing the B55 regulatory subunit, may dephosphorylate pSer/Thr-Pro motifs independently of Pin1. ulg.be Other members of the phosphoprotein phosphatase (PPP) family, including PP1 and PP4, also contribute to the dephosphorylation of phosphoserine and phosphothreonine residues, although their specific roles in dephosphorylating Prolyl-Threonine motifs are part of a broader, complex regulatory network. nih.govroyalsocietypublishing.orgbiologists.comfrontiersin.org Studies have indicated that both PP1 and PP2A exhibit a preference for dephosphorylating phosphothreonine over phosphoserine. nih.govnih.gov

Functional Consequences of Prolyl-Threonine Motif Isomerization and Phosphorylation

The interplay between phosphorylation and prolyl isomerization at Thr-Pro motifs acts as a molecular switch that can profoundly alter a protein's function, localization, and stability, thereby impacting various cellular signaling pathways.

Regulation of Protein Activity and Catalysis

The phosphorylation state and isomeric conformation of Prolyl-Threonine motifs are critical determinants of protein activity. The peptidyl-prolyl isomerase Pin1, by catalyzing the cis-trans isomerization of phosphorylated Ser/Thr-Pro motifs, can directly influence the catalytic function of its substrates. tandfonline.com For example, in the case of the mitotic inducer Cdc25C, Pin1-catalyzed isomerization induces significant conformational changes that affect its catalytic activity. tandfonline.com This phosphorylation-dependent conformational switch is a crucial step in regulating the protein's function.

Furthermore, the dephosphorylation of these motifs by phosphatases like PP2A is often dependent on the proline's isomeric state. nih.gov By facilitating the conversion to the preferred trans conformation, Pin1 enhances the rate of dephosphorylation, effectively recycling the protein to a different functional state. nih.gov This dynamic regulation allows for precise control over enzymatic activity in response to cellular signals.

Modulation of Protein-Protein Interactions (PPIs)

Phosphorylation and isomerization of Prolyl-Threonine motifs create specific recognition sites for other proteins, thereby modulating protein-protein interactions (PPIs). The WW domain of Pin1, for instance, specifically binds to pSer/Thr-Pro motifs, initiating the isomerization process. mdpi.com This interaction itself is a key regulatory step.

The conformational state of the pThr-Pro motif can determine whether a protein will bind to its partners. For example, the interaction of the F-box protein of the SCF E3 ubiquitin ligase complex with its substrates can be dependent on the trans conformation of the phospho-Thr-Pro motif. nih.gov By altering the conformation, Pin1 can either promote or inhibit the formation of these complexes, thereby influencing downstream events such as protein degradation. nih.gov

In the context of AU-rich element (ARE)-mediated mRNA decay, the interaction between AU-binding proteins (AUBPs) like AUF1 and their mRNA targets is regulated by phosphorylation and Pin1-mediated isomerization. mdpi.com Pin1 binding to phosphorylated AUF1 leads to a conformational change that reduces its affinity for mRNA, thereby stabilizing the transcript. mdpi.com

Influence on Protein Subcellular Localization and Stability

The modification of Prolyl-Threonine motifs can dictate the subcellular localization and stability of proteins. For cyclin D1, phosphorylation at the Thr286-Pro motif by GSK-3β creates a binding site for the export protein CRM1, leading to its transport from the nucleus to the cytoplasm and subsequent degradation. nih.gov Pin1 can bind to this phosphorylated motif and, through isomerization, inhibit the interaction with CRM1, resulting in the nuclear accumulation and stabilization of cyclin D1. nih.gov

Similarly, the stability of the oncoprotein c-Myc is regulated by a series of phosphorylation and dephosphorylation events. Phosphorylation at Thr58 promotes the dephosphorylation of an adjacent Ser62, a step that is crucial for the ubiquitin-dependent degradation of c-Myc. nih.gov Pin1 isomerizes the phosphorylated Thr58-Pro motif, which in turn enhances the dephosphorylation of Ser62 by PP2A, ultimately impacting c-Myc's stability. nih.gov

Impact on Cellular Signaling Pathways (e.g., PI3K/Akt, MAPKs, mTOR)

The regulation of Prolyl-Threonine motifs has far-reaching consequences for major cellular signaling pathways. The stability and activity of key components of pathways like PI3K/Akt, MAPKs, and mTOR are often controlled by phosphorylation and Pin1-mediated isomerization.

The MAPK pathway, for instance, frequently targets Ser-Pro or Thr-Pro motifs. tandfonline.com The regulation of proteins like Cdc25C and cyclin D1 by Pin1 and PP2A directly influences cell cycle progression, a process tightly controlled by these signaling cascades. tandfonline.comnih.gov In response to cellular stress, signaling pathways can be activated that lead to the inhibitory phosphorylation of proteins like Cdc25C, highlighting the integration of Prolyl-Threonine motif regulation within these networks. tandfonline.com

Pin1's role in regulating the stability of proteins like c-Myc and cyclin D1 demonstrates its influence on signaling pathways that control cell growth and proliferation, which are often downstream of PI3K/Akt and mTOR. nih.gov By modulating the function of AUBPs, Pin1 and PP2A also impact the expression of genes involved in inflammatory responses and cell growth, processes where these signaling pathways are central. mdpi.com

Prolyl Oligopeptidases (POPs) and Prolyl Endopeptidases (PEPs) in Peptide Cleavage at Proline Residues

Prolyl oligopeptidases (POPs) and prolyl endopeptidases (PEPs) are serine proteases that play a distinct role in peptide metabolism by cleaving peptide bonds on the C-terminal side of proline residues. Unlike the regulatory modifications of phosphorylation and isomerization, these enzymes are involved in the irreversible process of peptide breakdown.

POPs are capable of hydrolyzing small oligopeptides (typically less than 30 amino acids) at internal proline residues. Their activity is crucial in the maturation and degradation of various peptide hormones and neuropeptides, thereby influencing a range of physiological processes.

PEPs, also known as post-proline cleaving enzymes, share a similar substrate specificity with POPs, cleaving peptides at the carboxyl side of proline. They are implicated in the breakdown of proline-containing peptides in various biological contexts, including the digestion of gluten and the regulation of neuropeptide signaling.

The table below summarizes the key enzymes discussed and their functions related to Prolyl-Threonine motifs and proline-containing peptides.

| Enzyme Family | Specific Enzyme(s) | Primary Function | Substrate Motif/Peptide |

| Peptidyl-Prolyl Isomerases | Pin1 | Catalyzes cis-trans isomerization of pSer/Thr-Pro motifs | Phosphorylated Serine/Threonine-Proline |

| Protein Phosphatases | PP2A, PP1, PP4 | Dephosphorylate pSer/Thr residues | Phosphorylated Serine/Threonine |

| Prolyl Peptidases | POPs, PEPs | Cleave peptide bonds C-terminal to proline residues | Proline-containing oligopeptides |

Biosynthesis and Catabolism of Constituent Amino Acids: L Proline and L Threonine

L-Threonine Biosynthesis Pathways

L-Threonine is an essential amino acid, meaning it is not synthesized in humans and must be obtained from the diet. wikipedia.org In plants and microorganisms, its synthesis occurs via the aspartate family pathway, starting from aspartic acid. wikipedia.orgcreative-proteomics.com

The biosynthesis of L-threonine is a multi-step enzymatic process that begins with L-aspartate. creative-proteomics.comresearchgate.net This pathway involves several key enzymes that catalyze sequential reactions to convert aspartate into threonine. researchgate.netmdpi.com

The primary enzymes involved in this pathway are:

Aspartokinase: This enzyme initiates the pathway by phosphorylating aspartate to form aspartyl-phosphate. creative-proteomics.comresearchgate.net

Aspartate Semialdehyde Dehydrogenase: It converts an intermediate of aspartate into aspartate semialdehyde. creative-proteomics.commdpi.com

Homoserine Dehydrogenase: This enzyme reduces aspartate semialdehyde to produce homoserine. wikipedia.orgcreative-proteomics.com

Homoserine Kinase: It then phosphorylates homoserine to yield O-phospho-L-homoserine. creative-proteomics.comresearchgate.net

Threonine Synthase: The final step is catalyzed by threonine synthase, which converts O-phospho-L-homoserine into L-threonine. creative-proteomics.comresearchgate.net

This pathway is not only crucial for threonine production but also serves as a branching point for the synthesis of other amino acids like lysine (B10760008) and methionine. mdpi.comresearchgate.net

The regulation of the L-threonine biosynthesis pathway is tightly controlled, primarily through feedback inhibition to prevent the overproduction of amino acids. creative-proteomics.commdpi.com The key regulatory enzyme is aspartokinase, which is often inhibited by the end product, L-threonine. mdpi.comresearchgate.net In many organisms, including E. coli, there are multiple isoforms of aspartokinase, each regulated by different amino acids of the aspartate family, such as threonine and lysine. researchgate.net

Homoserine dehydrogenase and homoserine kinase are also subject to allosteric regulation. researchgate.netresearchgate.net L-threonine can act as a noncompetitive inhibitor of homoserine dehydrogenase and a competitive inhibitor of homoserine kinase, effectively controlling the metabolic flux towards its own synthesis. researchgate.net The expression of the genes encoding these enzymes, often organized in operons like the thrABC operon in E. coli, is also regulated to ensure a balanced production of L-threonine. frontiersin.orgnih.gov

L-Threonine Degradation Pathways

The catabolism of L-threonine occurs through several pathways, which can be broadly categorized as glycine-dependent and glycine-independent. mdpi.com These pathways are responsible for breaking down threonine into various intermediates that can be used for energy production or other biosynthetic processes. ontosight.ai

In many organisms, a significant route for threonine degradation involves its conversion to glycine (B1666218). mdpi.com This is primarily achieved through the action of two enzymes:

Threonine Dehydrogenase (TDH): This mitochondrial enzyme catalyzes the NAD+-dependent oxidation of L-threonine to 2-amino-3-ketobutyrate. uniprot.orgresearchgate.net This intermediate is unstable and is further cleaved by 2-amino-3-ketobutyrate coenzyme A lyase into glycine and acetyl-CoA. creative-proteomics.comucl.ac.uk The TDH pathway is considered the primary route for L-threonine catabolism in many species. doi.org While the gene for TDH exists in humans, it is considered an inactive pseudogene, though some minor activity may still be present. wikipedia.orgrupahealth.com

Threonine Aldolase (B8822740): This enzyme cleaves L-threonine directly into glycine and acetaldehyde. mdpi.comwikidoc.org Threonine aldolase is also known as serine-glycine hydroxymethyltransferase and is a cytosolic enzyme. doi.orgumich.edu Its activity in L-threonine catabolism is generally considered to be less significant than that of threonine dehydrogenase in many species. doi.org

The relative importance of these pathways can vary between species and developmental stages. For instance, in adult humans, about 7-10% of threonine is catabolized via the TDH pathway to meet glycine requirements. mdpi.comrupahealth.com

The main glycine-independent pathway for threonine degradation is catalyzed by threonine dehydratase (also known as threonine ammonia-lyase or serine/threonine dehydratase). libretexts.orgphysiology.org This enzyme converts L-threonine into α-ketobutyrate and ammonia. mdpi.comlibretexts.org This pathway is particularly important in humans, where the threonine dehydrogenase pathway is less active. rupahealth.com Under conditions such as fasting, this pathway becomes the primary route for threonine metabolism. mdpi.comrupahealth.com The activity of threonine dehydratase can be influenced by hormones and dietary protein content. physiology.org

The degradation of L-threonine yields several important metabolic intermediates that integrate into central metabolic pathways: mdpi.comlibretexts.org

α-ketobutyrate: Produced by threonine dehydratase, α-ketobutyrate is further converted to propionyl-CoA. mdpi.comlibretexts.org In some microorganisms, it can also be converted to propionyl-CoA and formate. ethz.ch

Acetyl-CoA: This is a product of the threonine dehydrogenase pathway, where 2-amino-3-ketobutyrate is cleaved. creative-proteomics.commdpi.com Acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production. mdpi.com

Propionyl-CoA: Formed from the decarboxylation of α-ketobutyrate, propionyl-CoA can be converted to succinyl-CoA, another TCA cycle intermediate. mdpi.comontosight.ailibretexts.org This conversion is part of a pathway also used in the degradation of other amino acids like valine and methionine. libretexts.org

These intermediates highlight the role of threonine catabolism in providing precursors for both energy generation and various biosynthetic processes. mdpi.com

Data Tables

Table 1: Key Enzymes in L-Threonine Biosynthesis

| Enzyme | Abbreviation | Function | Pathway |

|---|---|---|---|

| Aspartokinase | AK | Phosphorylates L-aspartate | Aspartate Family Pathway |

| Aspartate Semialdehyde Dehydrogenase | - | Converts aspartate intermediate to aspartate semialdehyde | Aspartate Family Pathway |

| Homoserine Dehydrogenase | HSDH | Reduces aspartate semialdehyde to homoserine | Aspartate Family Pathway |

| Homoserine Kinase | HK | Phosphorylates homoserine | Aspartate Family Pathway |

Table 2: Key Enzymes and Products in L-Threonine Degradation

| Pathway | Key Enzyme(s) | Primary Products |

|---|---|---|

| Glycine-Dependent | Threonine Dehydrogenase (TDH), 2-amino-3-ketobutyrate CoA ligase | Glycine, Acetyl-CoA |

| Glycine-Dependent | Threonine Aldolase | Glycine, Acetaldehyde |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Prolyl-Threonine |

| L-Proline |

| L-Threonine |

| L-Aspartate |

| Aspartyl-phosphate |

| Aspartate semialdehyde |

| Homoserine |

| O-phospho-L-homoserine |

| L-Lysine |

| L-Methionine |

| Glycine |

| 2-amino-3-ketobutyrate |

| Acetyl-CoA |

| Acetaldehyde |

| α-ketobutyrate |

| Ammonia |

| Propionyl-CoA |

| Succinyl-CoA |

| Valine |

L-Proline Biosynthesis Pathways

In higher plants and other eukaryotes, L-proline is primarily synthesized via two main pathways originating from either glutamate (B1630785) or ornithine. nih.govfrontiersin.org These pathways converge on the intermediate Δ1-pyrroline-5-carboxylate (P5C), which is subsequently reduced to proline. nih.govwikipedia.org The synthesis of proline is crucial not only for protein construction but also for cellular adaptation to various stresses. nih.gov

Glutamate Pathway (P5CS, P5CR)

The most prevalent pathway for proline biosynthesis begins with the amino acid L-glutamate. wikipedia.orgnih.gov This process occurs in the cytoplasm and chloroplasts. nih.govcore.ac.uk The conversion involves a two-step reaction catalyzed by the bifunctional enzyme Δ1-pyrroline-5-carboxylate synthetase (P5CS) and a final reduction step by Δ1-pyrroline-5-carboxylate reductase (P5CR). frontiersin.orgfrontiersin.org

The process unfolds as follows:

Phosphorylation of Glutamate : P5CS first utilizes ATP to phosphorylate L-glutamate, forming the highly reactive intermediate γ-glutamyl phosphate (B84403). nih.govnih.govfrontiersin.org

Reduction to Semialdehyde : The same P5CS enzyme then catalyzes the reduction of γ-glutamyl phosphate by NADPH to produce glutamate-5-semialdehyde (GSA). frontiersin.orgfrontiersin.org

Cyclization : GSA is unstable in an aqueous environment and spontaneously cyclizes to form Δ1-pyrroline-5-carboxylate (P5C). frontiersin.orgfrontiersin.orgbiorxiv.org

Reduction to Proline : In the final step, P5C is reduced to L-proline by the enzyme P5CR, a reaction that consumes a molecule of NADH or NADPH. nih.govwikipedia.org

This pathway is energetically demanding, requiring one molecule of ATP and two molecules of reducing equivalents (NAD(P)H) for each molecule of proline synthesized. nih.gov

Ornithine Pathway

An alternative route for proline synthesis utilizes L-ornithine, an intermediate of the arginine biosynthesis pathway. nih.govresearchgate.net In this pathway, the enzyme ornithine-δ-aminotransferase (OAT) converts ornithine directly into P5C, which can then be reduced to proline by P5CR, linking the ornithine pathway to the glutamate pathway. nih.govfrontiersin.orgfrontiersin.org The direction of this reaction—whether it contributes to proline synthesis or catabolism—can depend on the specific organism, cellular conditions, and nitrogen availability. nih.govfrontiersin.org While the glutamate pathway is generally considered the primary route during osmotic stress, the ornithine pathway also plays a significant role in proline metabolism. frontiersin.org

Enzymology and Regulation of Proline Biosynthesis

The biosynthesis of proline is a tightly controlled process, primarily regulated at the level of the P5CS enzyme, which is the rate-limiting step in the pathway. nih.govcore.ac.uk This regulation occurs through several mechanisms:

Feedback Inhibition : The primary regulatory mechanism is allosteric feedback inhibition of P5CS by the end-product, L-proline. frontiersin.orgnih.gov This ensures that proline is only synthesized when cellular concentrations are low.

Transcriptional Regulation : The expression of the genes encoding P5CS is often induced by environmental stresses such as drought and high salinity, leading to the accumulation of proline as an osmoprotectant. nih.govfrontiersin.org In many higher plants, there are at least two isoforms of P5CS; one is expressed constitutively for normal protein synthesis demands, while the other is stress-induced. frontiersin.orgfrontiersin.org

Redox State : The activity of P5CS and P5CR is influenced by the cellular redox state, specifically the availability of NADPH. frontiersin.orgfrontiersin.org For instance, NADP+ has been shown to suppress the expression of P5CR. frontiersin.org

The enzymes involved in these pathways are highly conserved across different species, from bacteria to higher plants and animals. nih.govnih.gov

| Enzyme | Abbreviation | Pathway | Function | Regulation |

| Δ1-pyrroline-5-carboxylate synthetase | P5CS | Glutamate | Bifunctional enzyme that converts glutamate to glutamate-5-semialdehyde (GSA). frontiersin.orgfrontiersin.org | Rate-limiting step; subject to feedback inhibition by proline and transcriptional upregulation by stress. nih.govfrontiersin.org |

| Δ1-pyrroline-5-carboxylate reductase | P5CR | Glutamate & Ornithine | Reduces Δ1-pyrroline-5-carboxylate (P5C) to L-proline. nih.govwikipedia.org | Inhibited by proline; influenced by the NAD(P)+/NAD(P)H ratio. nih.govfrontiersin.org |

| Ornithine-δ-aminotransferase | OAT | Ornithine | Converts ornithine to P5C. nih.govfrontiersin.org | Expression can be influenced by nitrogen availability. nih.gov |

L-Proline Catabolism Pathways (Proline Cycle)

The breakdown of L-proline, known as the proline cycle, is essentially the reverse of the glutamate biosynthesis pathway and occurs within the mitochondria. core.ac.ukcreative-proteomics.comnih.gov This catabolic process is a two-step oxidation that converts proline back into glutamate. nih.govnih.gov

Oxidation to P5C : The first and rate-limiting step is the oxidation of proline to P5C. This reaction is catalyzed by proline dehydrogenase (PRODH), also known as proline oxidase (POX). frontiersin.orgnih.gov PRODH is an enzyme bound to the inner mitochondrial membrane, and it transfers electrons from proline to FAD, forming FADH2. frontiersin.orgfrontiersin.org These electrons are then passed to the mitochondrial electron transport chain to generate ATP. creative-proteomics.comnih.gov

Oxidation to Glutamate : P5C is then further oxidized to L-glutamate in the mitochondrial matrix by the enzyme P5C dehydrogenase (P5CDH), a reaction that uses NAD+ as a cofactor. frontiersin.orgcreative-proteomics.com

The resulting glutamate can then enter the tricarboxylic acid (TCA) cycle as α-ketoglutarate, serving as an energy source for the cell. frontiersin.orgcreative-proteomics.com The complete oxidation of a proline molecule can yield a significant amount of ATP. frontiersin.org

| Enzyme | Abbreviation | Pathway | Function | Location |

| Proline Dehydrogenase / Proline Oxidase | PRODH / POX | Catabolism (Proline Cycle) | Catalyzes the oxidation of proline to Δ1-pyrroline-5-carboxylate (P5C). frontiersin.orgnih.gov | Inner mitochondrial membrane. frontiersin.orgnih.gov |

| Δ1-pyrroline-5-carboxylate Dehydrogenase | P5CDH | Catabolism (Proline Cycle) | Catalyzes the oxidation of P5C to glutamate. frontiersin.orgcreative-proteomics.com | Mitochondrial matrix. nih.gov |

Interplay between Amino Acid Metabolism and Cellular Homeostasis

The metabolic pathways of proline and threonine are not isolated processes but are deeply integrated with the maintenance of cellular homeostasis, particularly in regulating redox balance and responding to cellular stress. d-nb.infopnas.org

Proline metabolism is a critical hub for maintaining cellular redox homeostasis. d-nb.info The proline-P5C cycle acts as a redox shuttle between the cytosol and mitochondria, helping to balance the NAD(P)+/NAD(P)H and FAD/FADH2 ratios. creative-proteomics.commdpi.com During biosynthesis, the consumption of NADPH can regenerate NADP+, which is required for pathways like the pentose (B10789219) phosphate pathway (PPP), a major source of the cell's antioxidant power. nih.gov Conversely, proline catabolism in the mitochondria generates FADH2 and NADH, feeding electrons into the respiratory chain for ATP production but also potentially leading to the generation of reactive oxygen species (ROS) as a byproduct. frontiersin.orgcreative-proteomics.comnih.gov This dual role allows proline metabolism to act as a sophisticated regulatory network, modulating ROS levels for either signaling or, in excess, inducing apoptosis. frontiersin.orgmdpi.com

Threonine metabolism is also vital for cellular homeostasis. As an essential amino acid in humans, it must be obtained from the diet. wikipedia.org Its catabolism is crucial for pluripotency and the maintenance of embryonic stem cells (ESCs). oup.comnih.gov In mouse ESCs, the enzyme threonine dehydrogenase (TDH) converts threonine into glycine and acetyl-CoA. oup.com Glycine contributes to the one-carbon metabolism that produces S-adenosyl-methionine (SAM), the universal methyl donor for essential epigenetic modifications like histone methylation. oup.com Acetyl-CoA enters the TCA cycle for energy production. oup.com Furthermore, studies in yeast have shown that threonine metabolism is part of a "high-flux backbone" of metabolism that can buffer deficiencies in other pathways, such as deoxyribonucleotide (dNTP) synthesis, to maintain growth homeostasis. pnas.org This highlights the integral role of amino acid metabolism in maintaining the stability and function of the entire cellular metabolic network. pnas.orgfrontiersin.org

Future Research Directions and Emerging Research Applications of Prolyl Threonine

Elucidation of Novel Prolyl-Threonine Interacting Proteins and Regulatory Networks

A primary direction for future research is the identification and characterization of the full complement of proteins that interact with the Pro-Thr motif, particularly in its phosphorylated state. While the interaction between pSer/Thr-Pro motifs and the prolyl isomerase Pin1 is well-established, the broader network of "reader" proteins that recognize this motif is not fully understood. nih.govresearchgate.net Identifying these novel interacting proteins is crucial for deciphering the complex regulatory networks governed by Pro-Thr-mediated signaling.

Future studies will likely employ advanced proteomic techniques, such as affinity purification-mass spectrometry (AP-MS) and yeast two-hybrid systems, to screen for new binding partners. researchgate.net For instance, the discovery of GULP1 as a novel interacting protein with the Amyloid Precursor Protein (APP) was achieved using such methods, highlighting their potential to uncover new players in Pro-Thr related pathways. researchgate.net Research will also focus on understanding how these interactions are regulated and how they contribute to cellular processes and disease pathogenesis, such as in Alzheimer's disease where Pin1 is sequestered in neurofibrillary tangles. nih.gov The elucidation of these networks will provide a more comprehensive picture of how Pro-Thr phosphorylation events are translated into specific biological outcomes, including the regulation of protein stability, localization, and activity. researchgate.net

Advanced Synthetic Methodologies for Complex Prolyl-Threonine-Containing Peptides

The chemical synthesis of peptides containing the Pro-Thr motif, especially those with specific modifications like phosphorylation, remains a significant challenge. Future research will focus on developing more efficient and versatile synthetic methodologies to generate these complex peptides for functional and structural studies.

Current research is exploring innovative techniques like "proline editing," which allows for the stereospecific modification of proline residues within a peptide synthesized by standard solid-phase peptide synthesis (SPPS). acs.orgnih.gov This method involves incorporating a hydroxyproline (B1673980) residue that can be subsequently modified to create a diverse array of substituted prolines, including mimetics of phosphorylated serine or threonine. acs.orgnih.gov Another promising approach involves the use of pseudo-prolines (ΨPro), which are cyclic derivatives of serine or threonine. acs.org These building blocks can help disrupt secondary structures that lead to aggregation during peptide synthesis, thereby improving solvation and coupling efficiency. acs.org The development of flow-based peptide synthesis techniques is also being optimized to improve the efficiency of acylating challenging residues like threonine, making the process faster and more environmentally friendly. acs.org These advanced synthetic tools will be instrumental in producing the complex peptide libraries needed for high-throughput screening and for developing novel research probes. proquest.com

High-Throughput Screening Platforms for Modulators of Prolyl-Threonine-Related Enzymes

Enzymes that recognize and modify Pro-Thr motifs, such as proline-directed kinases and prolyl isomerases like Pin1, are attractive targets for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. nih.govfrontiersin.org A key future direction is the development of robust high-throughput screening (HTS) platforms to identify small molecule modulators of these enzymes. nih.gov

Emerging HTS technologies, such as photonic crystal (PC) biosensors, are being adapted to screen for modulators of protein-protein interactions, which is central to the function of enzymes recognizing the Pro-Thr motif. nih.gov Furthermore, the development of genetically encoded biosensors is a promising strategy for HTS. For example, biosensors based on transcriptional regulators have been engineered to detect specific amino acids like L-threonine and L-proline, and similar principles could be applied to screen for modulators of enzymes involved in their metabolism or incorporation into peptides. researchgate.netnih.govhep.com.cn These platforms will enable the rapid screening of large chemical libraries to identify novel inhibitors or activators that can be developed into therapeutic agents or research tools.

Computational Design of Peptidomimetics Targeting Prolyl-Threonine Recognition Sites

Peptidomimetics are small molecules designed to mimic the structure and function of a peptide, but with improved properties such as stability and cell permeability. chemrxiv.org A significant area of future research is the use of computational methods for the rational design of peptidomimetics that can specifically target the recognition sites of Pro-Thr binding proteins. frontiersin.orgresearchgate.net

Computational approaches can model the three-dimensional structure of the Pro-Thr motif within a protein-protein interface and use this information to design small molecules that mimic key interactions. chemrxiv.orgnih.gov These methods can help overcome the challenges of traditional peptide-based drugs, which often have poor pharmacokinetic properties. chemrxiv.org By leveraging computational tools, researchers can explore vast chemical spaces to identify novel scaffolds that can effectively modulate the interactions of Pro-Thr containing proteins. frontiersin.org This in-silico approach, combined with experimental validation, will accelerate the discovery of new therapeutic leads for diseases driven by aberrant Pro-Thr signaling. researchgate.net

Role of Prolyl-Threonine Motifs in Unconventional Post-Translational Modifications

While phosphorylation is the most studied PTM in relation to the Pro-Thr motif, future research will likely uncover its role in more unconventional PTMs. The paradigm of PTMs is shifting from reversible side-chain modifications to include alterations of the protein backbone itself. acs.org

Phosphorylation-dependent prolyl isomerization, catalyzed by enzymes like Pin1, represents a novel regulatory mechanism that transduces phosphorylation signals into conformational changes. nih.govfrontiersin.org This process can be considered an unconventional PTM as it modifies the protein's structure and function without the addition or removal of a chemical group. acs.org Future investigations will aim to understand the full scope of this regulatory mechanism and its interplay with other PTMs like ubiquitination, SUMOylation, and oxidation. frontiersin.orgnih.gov Understanding how the Pro-Thr motif influences these less-characterized PTMs will provide deeper insights into the complexity of cellular signaling networks. nih.govyoutube.com

Development of Research Tools and Probes Based on Prolyl-Threonine Chemistry

To further investigate the roles of the Pro-Thr motif and its associated enzymes, there is a pressing need for the development of specific chemical tools and probes. Activity-based protein profiling (ABPP) is a powerful strategy that utilizes probes that covalently bind to the active site of an enzyme, allowing for the monitoring of its activity in complex biological samples. nih.govnih.gov

Future research will focus on designing and synthesizing highly selective activity-based probes (ABPs) that are specific for enzymes recognizing the Pro-Thr motif. nih.gov For example, dipeptidyl phosphonate probes have been developed to selectively monitor the activity of specific post-proline proteases. nih.gov Similar strategies can be employed to create probes for proline-directed kinases or prolyl isomerases. These tools will be invaluable for studying enzyme function in different physiological and pathological states, identifying new therapeutic targets, and validating the efficacy of novel inhibitors in preclinical models. nih.gov

Q & A

Q. Basic

- Detailed protocols : Document synthesis steps (e.g., solid-phase peptide synthesis conditions, purification methods) and validate purity via HPLC and mass spectrometry .

- Data transparency : Share raw spectral data, chromatograms, and statistical codes in supplementary materials to enable replication .

- Collaborative verification : Cross-validate results with independent labs using blinded sample analysis .

What advanced strategies resolve contradictions in Prolyl-Threonine’s reported biological activities?

Q. Advanced

- Systematic meta-analysis : Tabulate conflicting results (e.g., pro-apoptotic vs. anti-inflammatory effects) with variables like cell type, concentration, and assay type .

- Mechanistic probing : Use mutagenesis (e.g., substituting Thr with Ser) or isotopic labeling to test hypotheses about functional groups driving divergent outcomes .

- Computational modeling : Compare molecular dynamics simulations with experimental data to identify overlooked variables (e.g., solvent pH) .

How should researchers integrate multi-omics data to study Prolyl-Threonine’s systemic effects?

Q. Advanced

- Data triangulation : Combine proteomics (post-translational modification sites), transcriptomics (expression changes in related enzymes), and metabolomics (downstream metabolites) to build a comprehensive model .

- Network analysis : Use tools like STRING or Cytoscape to map Prolyl-Threonine’s interactions within metabolic pathways and prioritize nodes for experimental validation .

- Longitudinal sampling : Collect time-series data to capture dynamic effects, ensuring statistical methods account for temporal autocorrelation .

What ethical and methodological considerations apply to in vivo Prolyl-Threonine studies?

Q. Basic

- Ethics approval : Declare animal welfare compliance (e.g., IACUC protocols) and justify sample sizes using power analysis .

- Blinding : Randomize treatment groups and blind researchers during data collection/analysis to reduce bias .

- Data reporting : Follow ARRIVE guidelines for preclinical studies, including attrition rates and adverse events .

How can researchers address challenges in quantifying Prolyl-Threonine in complex matrices?

Q. Advanced

- Sample preparation : Optimize extraction protocols (e.g., acetonitrile precipitation for serum) to minimize matrix interference .

- Analytical validation : Perform spike-and-recovery experiments and calibrate instruments with isotope-labeled internal standards .

- Machine learning : Train models on spectral libraries to distinguish Prolyl-Threonine from isobaric compounds in untargeted metabolomics .

What methodologies are essential for studying Prolyl-Threonine’s stability under physiological conditions?

Q. Advanced

- Accelerated degradation studies : Expose Prolyl-Threonine to varying pH, temperature, and enzymatic conditions, using Arrhenius modeling to predict shelf-life .

- Real-time monitoring : Deploy microfluidic systems with embedded sensors to track degradation kinetics in simulated environments .

- Structural elucidation : Pair stability data with MD simulations to identify degradation-prone regions (e.g., peptide bonds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.